molecular formula C9H15N3O2 B2478304 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2201693-02-7

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2478304
CAS No.: 2201693-02-7
M. Wt: 197.238
InChI Key: LDXFRBKECSQWBO-UHFFFAOYSA-N
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Description

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is a synthetic chemical hybrid of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure incorporates two key pharmacophoric elements: a 1,2,4-oxadiazole ring and a functionalized cyclobutanol scaffold. The 1,2,4-oxadiazole moiety is a well-characterized heterocycle in drug design, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities . This specific 5-methyl-1,2,4-oxadiazol-3-ylmethyl subunit is frequently employed in the synthesis of advanced pharmaceutical compounds, including cycloalkylamino acid derivatives investigated for treating inflammation, autoimmune diseases, and cancer . The cyclobutanol ring, featuring a methylamino substituent, adds conformational rigidity and three-dimensionality to the molecule, properties that are increasingly sought after to improve drug specificity and optimize pharmacokinetic profiles. The strategic combination of these subunits into a single hybrid molecule aligns with contemporary strategies to overcome drug resistance. Antimicrobial hybrids, which covalently link discrete functional elements, can result in dual-targeting agents that impair resistance development and exhibit superior activity compared to combination therapies with the individual components . While the specific biological data for this compound is proprietary, its structural architecture suggests potential as a versatile intermediate or a lead compound for antibacterial and anti-inflammatory research programs. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXFRBKECSQWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The cyclobutane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Biological Activity

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound characterized by the presence of a cyclobutane ring and an oxadiazole moiety. This unique structural combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol. Its molecular formula is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 185.23 g/mol. The compound features several functional groups that contribute to its biological activity, including a hydroxyl group and an oxadiazole ring.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H15N3O2
Molecular Weight185.23 g/mol
CAS Number2201693-02-7

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activity. A study on related oxadiazole derivatives demonstrated significant antibacterial effects against various strains, suggesting that this compound may possess similar properties due to its structural components.

Anticancer Activity

The potential anticancer activity of this compound is being investigated in various studies. Oxadiazole derivatives have shown promise in inducing apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation. For instance, related compounds have been noted for their ability to disrupt microtubule function and induce G2/M phase arrest in cancer cells .

A comparative analysis of oxadiazole-containing compounds revealed that those with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating that structural modifications can significantly impact biological efficacy .

Study on Anticancer Mechanisms

In a study focused on the anticancer mechanisms of oxadiazole derivatives, researchers found that certain analogs caused significant morphological changes in treated cells and activated apoptotic pathways. The induction of apoptosis was confirmed via Annexin V assays, which detected phosphatidylserine exposure on the outer membrane of apoptotic cells .

Antimicrobial Activity Assessment

Another investigation into the antimicrobial properties of oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, demonstrating that modifications in the oxadiazole ring could enhance antibacterial potency .

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